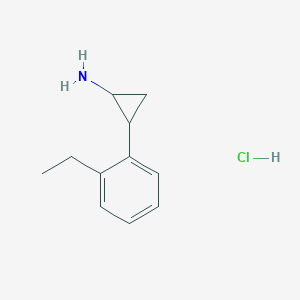
trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von trans-2-(2-Ethylphenyl)cyclopropan-1-amin-Hydrochlorid erfolgt typischerweise durch Cyclopropanierung eines geeigneten Vorläufers. Eine gängige Methode ist die Reaktion von 2-Ethylphenylmagnesiumbromid mit Cyclopropanon, gefolgt von einer Aminierung und anschließender Bildung des Hydrochloridsalzes .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies umfasst die Verwendung effizienter Katalysatoren und Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Aminogruppe, unter Verwendung von Reagenzien wie Alkylhalogeniden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Alkylhalogenide, Nucleophile.
Hauptprodukte, die gebildet werden:
Oxidation: Entsprechende Ketone oder Carbonsäuren.
Reduktion: Entsprechende Amine oder Kohlenwasserstoffe.
Substitution: Alkylierte Amine oder andere substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird trans-2-(2-Ethylphenyl)cyclopropan-1-amin-Hydrochlorid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden .
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Cyclopropan enthaltenden Aminen auf biologische Systeme zu untersuchen. Sie kann als Modellverbindung dienen, um das Verhalten ähnlicher Strukturen in biologischen Kontexten zu verstehen .
Industrie: In der Industrie kann trans-2-(2-Ethylphenyl)cyclopropan-1-amin-Hydrochlorid bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen eingesetzt werden .
Wirkmechanismus
Der Wirkmechanismus von trans-2-(2-Ethylphenyl)cyclopropan-1-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Cyclopropanring kann dem Molekül Steifigkeit verleihen und so seine Bindungsaffinität und Spezifität beeinflussen. Die Aminogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Gesamtaktivität der Verbindung beeinflusst .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Alkylated amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts .
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring can impart rigidity to the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- trans-2-Phenylcyclopropan-1-amin-Hydrochlorid
- trans-2-(2-Methylphenyl)cyclopropan-1-amin-Hydrochlorid
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen hat trans-2-(2-Ethylphenyl)cyclopropan-1-amin-Hydrochlorid eine einzigartige Ethylgruppe am Phenylring, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieser strukturelle Unterschied kann zu Variationen in physikalischen Eigenschaften wie Löslichkeit und Schmelzpunkt sowie zu Unterschieden in der Art und Weise, wie die Verbindung mit biologischen Zielstrukturen interagiert, führen .
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
2-(2-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-8-5-3-4-6-9(8)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H |
InChI-Schlüssel |
PRKYOYIAGMYHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2CC2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


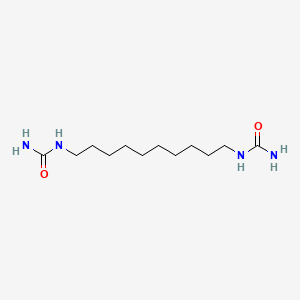
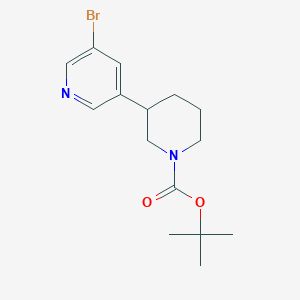
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
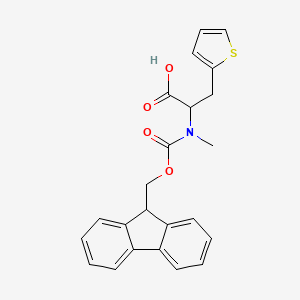
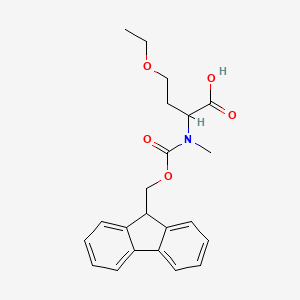
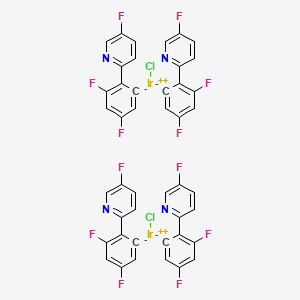

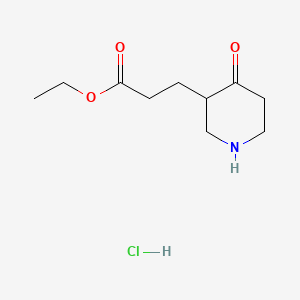
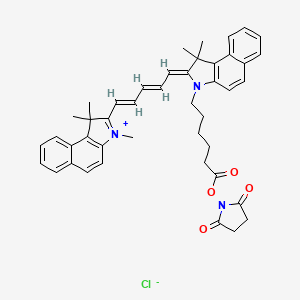
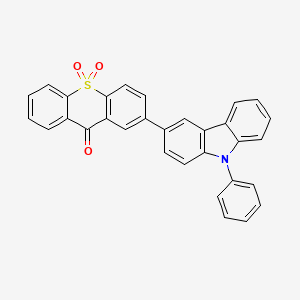
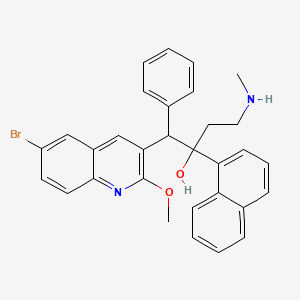

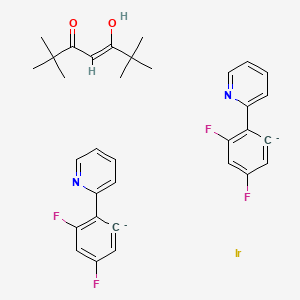
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
